Essential and Validated Precursor for EP3 Prostanoid Receptor Antagonist L-798106
5-Bromo-2-methoxybenzenesulfonamide is the definitive sulfonamide component in the synthesis of L-798106, a well-characterized, selective EP3 receptor antagonist. The compound's identity is formally defined by its condensation with o-naphthalen-2-ylcinnamic acid [1]. While no alternative sulfonamide was tested in the original medicinal chemistry effort, the structure-activity relationship (SAR) of this chemotype is known to be steep, with modifications to the aromatic ring generally leading to a significant loss of EP3 binding affinity [2]. Therefore, procurement of this specific intermediate is mandatory to ensure the synthesis of the validated EP3 antagonist probe.
| Evidence Dimension | Identity as a Validated Bioactive Precursor |
|---|---|
| Target Compound Data | Essential structural component for EP3 antagonist L-798106 synthesis |
| Comparator Or Baseline | Closest analogs (e.g., 2-methoxybenzenesulfonamide, 4-bromo-2-methoxybenzenesulfonamide) |
| Quantified Difference | Not available; SAR indicates loss of activity with structural modification |
| Conditions | In vitro EP3 receptor binding and functional assays |
Why This Matters
For researchers aiming to replicate or build upon published EP3 pharmacology, this specific compound is non-substitutable to ensure consistent biological activity.
- [1] ChEBI. L-798106 (CHEBI:138743). EMBL-EBI. https://www.ebi.ac.uk/chebi/ View Source
- [2] Juteau, H., Gareau, Y., Labelle, M., Sturino, C. F., Sawyer, N., Tremblay, N., ... & Metters, K. M. (2001). Structure-activity relationship of cinnamic acylsulfonamide analogues on the human EP3 prostanoid receptor. Bioorganic & Medicinal Chemistry, 9(8), 1977-1984. View Source
